N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide typically involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while reduction can produce dimethylamino alcohols.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide is unique due to its specific structural features, such as the presence of both chlorophenoxy and dimethylamino groups
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)11-16(20)18-13-5-9-15(10-6-13)21-14-7-3-12(17)4-8-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
DAKQYIUMJPHKKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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